molecular formula C13H11BrO3 B13320415 Ethyl 6-bromo-1-hydroxy-2-naphthoate

Ethyl 6-bromo-1-hydroxy-2-naphthoate

Cat. No.: B13320415
M. Wt: 295.13 g/mol
InChI Key: JXEHPDXVUBNIAI-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-hydroxy-2-naphthoate is an organic compound with the molecular formula C13H11BrO3. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 1st position, and an ethyl ester group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-1-hydroxy-2-naphthoate typically involves the bromination of 2-naphthol followed by esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1-hydroxy-2-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for the Finkelstein reaction.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation of the hydroxyl group.

    Reduction: Lithium aluminum hydride for reduction of the hydroxyl group.

    Hydrolysis: Aqueous sodium hydroxide for ester hydrolysis

Major Products

    6-Iodo-1-hydroxy-2-naphthoate: Formed from the substitution of the bromine atom.

    6-Bromo-1-oxo-2-naphthoate: Formed from the oxidation of the hydroxyl group.

    6-Bromo-1-hydroxy-2-naphthoic acid: Formed from the hydrolysis of the ester group

Scientific Research Applications

Ethyl 6-bromo-1-hydroxy-2-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-hydroxy-2-naphthoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-1-hydroxy-2-naphthoate is unique due to the combination of its bromine atom, hydroxyl group, and ethyl ester group. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity .

Properties

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 6-bromo-1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H11BrO3/c1-2-17-13(16)11-5-3-8-7-9(14)4-6-10(8)12(11)15/h3-7,15H,2H2,1H3

InChI Key

JXEHPDXVUBNIAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)Br)O

Origin of Product

United States

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